molecular formula C31H42N2O6 B11205659 1-Cycloheptyl-4-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methoxy-4-propoxyphenyl)piperazine-2,5-dione CAS No. 1094770-59-8

1-Cycloheptyl-4-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methoxy-4-propoxyphenyl)piperazine-2,5-dione

Cat. No.: B11205659
CAS No.: 1094770-59-8
M. Wt: 538.7 g/mol
InChI Key: HQSORBWTPPELKW-UHFFFAOYSA-N
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Description

1-Cycloheptyl-4-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methoxy-4-propoxyphenyl)piperazine-2,5-dione is a complex organic compound featuring a piperazine ring substituted with cycloheptyl, dimethoxyphenyl, and methoxypropoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cycloheptyl-4-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methoxy-4-propoxyphenyl)piperazine-2,5-dione typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-Cycloheptyl-4-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methoxy-4-propoxyphenyl)piperazine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Alkyl halides (R-X) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-4-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methoxy-4-propoxyphenyl)piperazine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, alter receptor signaling, or affect gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cycloheptyl-4-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methoxy-4-propoxyphenyl)piperazine-2,5-dione is unique due to its specific combination of substituents, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

1094770-59-8

Molecular Formula

C31H42N2O6

Molecular Weight

538.7 g/mol

IUPAC Name

1-cycloheptyl-4-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methoxy-4-propoxyphenyl)piperazine-2,5-dione

InChI

InChI=1S/C31H42N2O6/c1-5-18-39-26-15-13-23(20-28(26)38-4)30-31(35)33(24-10-8-6-7-9-11-24)21-29(34)32(30)17-16-22-12-14-25(36-2)27(19-22)37-3/h12-15,19-20,24,30H,5-11,16-18,21H2,1-4H3

InChI Key

HQSORBWTPPELKW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2C(=O)N(CC(=O)N2CCC3=CC(=C(C=C3)OC)OC)C4CCCCCC4)OC

Origin of Product

United States

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